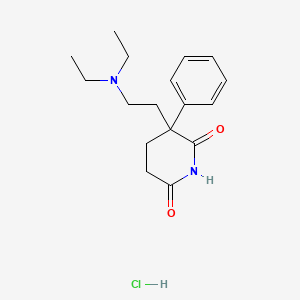

Phenglutarimide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21;/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHPMOZZLONAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1156-05-4 (Parent) | |

| Record name | Phenglutarimide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60937328 | |

| Record name | 3-[2-(Diethylamino)ethyl]-6-hydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-96-0 | |

| Record name | 2,6-Piperidinedione, 3-[2-(diethylamino)ethyl]-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenglutarimide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Diethylamino)ethyl]-6-hydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenglutarimide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENGLUTARIMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B963BYQ21V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Research of Phenglutarimide Hydrochloride

Advanced Synthetic Methodologies for Phenglutarimide (B1680306) Hydrochloride

The synthesis of phenglutarimide and its derivatives often involves the construction of the core 2,6-piperidinedione ring system.

Optimization of Condensation Reactions for Yield and Purity

The classical approach to synthesizing glutarimide (B196013) structures involves condensation reactions. One common method is the reaction between an appropriate anhydride (B1165640), like glutaric anhydride, and an amine. For instance, N-phenyl glutarimides can be synthesized by reacting glutaric anhydride with various substituted aromatic amines to form an intermediate 4-(N-phenylcarbamoyl) butanoic acid. This intermediate then undergoes cyclization, for example with acetyl chloride, to yield the final glutarimide product. researchgate.net

Another strategy involves a one-pot, three-component condensation, known as the Guareschi-Thorpe reaction, which combines an aldehyde or ketone with ethyl cyanoacetate (B8463686) and ammonia (B1221849). semanticscholar.org However, this reaction can be slow, sometimes requiring 48 hours or more to complete. semanticscholar.org To improve this, researchers have explored alternative ammonia sources. One innovative approach uses lithium nitride (Li₃N) in methanol (B129727), which serves a dual purpose: it releases ammonia in-situ and generates lithium methoxide, which can act as a catalyst. semanticscholar.org This method provides a more efficient route to 4-substituted-3,5-dicyano-2,6-piperidinediones. semanticscholar.org

The use of zinc chloride (ZnCl₂) as a mild, water-soluble catalyst has also been shown to be effective for synthesizing piperidine-2,6-dione derivatives by refluxing glutaric acid and primary amines in ethanol, achieving high yields of 82-94%. derpharmachemica.com

Table 1: Comparison of Catalytic Systems for Piperidine-2,6-dione Synthesis

| Catalyst System | Reactants | Method | Yield | Reference |

| Acetyl Chloride | 4-(phenyl carbamoyl) butanoic acid | Reflux | Not Specified | researchgate.net |

| Lithium Nitride (Li₃N) | Aldehyde/Ketone, Ethyl Cyanoacetate | One-pot, three-component reaction in Methanol | Good | semanticscholar.org |

| Zinc Chloride (ZnCl₂) | Glutaric Acid, Primary Amines | Reflux in Ethanol | 82-94% | derpharmachemica.com |

| None (Conventional) | Aldehyde/Ketone, Ethyl Cyanoacetate, Ammonia | Guareschi-Thorpe reaction in Alcohol | Lower / Slower | semanticscholar.org |

Strategies for Chemical Modification of Glutarimide Core Structures

Modifying the glutarimide core is a key strategy for developing new analogs. smolecule.com One approach is the thio-Michael addition reaction, where 2-methylidene glutarimide is reacted with various thiols to produce a series of 2-((hetero)aryl(methyl))thio glutarimides. rscf.ru These sulfide (B99878) derivatives can be further modified, for example, through oxidation using reagents like Oxone® to form the corresponding sulfones. rscf.ru

Another advanced strategy involves using the glutarimide core as a precursor for rhodium carbene-mediated reactions. acs.orgacs.org In this method, the glutarimide core is derivatized into an aryl diazoacetate. acs.orgacs.org These diazo derivatives can then undergo highly enantioselective C-H functionalization or cyclopropanation reactions in the presence of a dirhodium catalyst. acs.orgacs.org This allows for the rapid and selective introduction of diverse and enantioenriched chemical groups onto the structure. acs.orgresearchgate.net This method is notable as it overcomes challenges associated with the glutarimide N-H proton, which could potentially interfere with the catalyst. acs.org

Application of Catalytic Systems in Synthetic Pathways

Catalysts are crucial for enhancing the efficiency and selectivity of synthetic pathways leading to phenglutarimide and its analogs. As mentioned, dirhodium catalysts are highly effective for C-H functionalization and cyclopropanation reactions of glutarimide-derived diazo compounds, enabling the creation of complex and stereo-enriched molecules. acs.orgacs.org These reactions are often conducted under mild conditions and can achieve high levels of asymmetric induction. nih.gov

In condensation reactions, Lewis acids like zinc chloride (ZnCl₂) have been employed to catalyze the formation of the piperidine-dione ring, offering a simple and high-yielding procedure. derpharmachemica.com The in-situ generation of a catalytic base (lithium methoxide) from lithium nitride also represents a clever use of a single reagent to both provide a reactant and catalyze the reaction. semanticscholar.org

Design and Synthesis of Phenglutarimide Hydrochloride Analogs

The design and synthesis of analogs are driven by the need to understand how structural changes impact molecular properties and to develop compounds with enhanced characteristics.

Exploration of Structure-Activity Relationship (SAR) through Analog Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, helping to decipher how specific structural features of a molecule contribute to its biological activity. lamarr-institute.orgscienceforecastoa.com For glutarimide-based compounds, subtle structural modifications can lead to significant and sometimes unpredictable changes in activity. researchgate.net

Research into analogs of related glutarimides, such as thalidomide (B1683933), provides insight into SAR principles that may apply to phenglutarimide. For example, in a series of 2-((hetero)aryl(methyl))thio glutarimides, it was found that replacing a phenyl group with certain nitrogen heterocycles was not beneficial for binding to the protein Cereblon (CRBN). rscf.ru Furthermore, oxidation of the thioether linkage to a sulfone was found to markedly increase antiproliferative activity in certain cell lines. rscf.ru

Stereochemistry also plays a critical role. Enantioselective synthesis allows for the preparation of specific stereoisomers, and SAR studies have revealed that stereochemical changes, even at locations far from the glutarimide ring, can lead to divergent biological outcomes. researchgate.netnih.gov This highlights the importance of precise three-dimensional structure in molecular interactions. nih.gov

Table 2: Illustrative SAR of Glutarimide Analogs

| Core Structure | R-Group Modification | Observation | Reference |

| 2-((aryl)methyl)thio glutarimide | Phenyl vs. Nitrogen Heterocycles | Phenyl group preferred over N-heterocycles for CRBN binding. | rscf.ru |

| 2-((aryl)methyl)thio glutarimide | Thioether vs. Sulfone | Sulfone derivatives showed stronger antiproliferative profiles. | rscf.ru |

| Glutarimide Analogs | Stereochemistry | Stereochemical changes distant from the glutarimide core led to divergent neosubstrate selectivity. | researchgate.netnih.gov |

| Phenyl Glutarimide (PG) | Phenyl vs. Phthalimide (B116566) (as in Thalidomide) | PG analogs showed improved chemical stability while retaining CRBN binding. | nih.gov |

Development of Novel Phenyl Glutarimide Scaffolds for Enhanced Properties

A significant development in this area is the creation of novel phenyl glutarimide (PG) scaffolds. nih.govresearchgate.nettocris.com These were designed as alternatives to the immunomodulatory imide drugs (IMiDs) like thalidomide, which contain a phthalimide group. nih.gov It was hypothesized that the phthalimide moiety contributes to the hydrolytic instability of IMiDs. nih.gov

By replacing the phthalimide group with a phenyl group, researchers created PG analogs that retain binding affinity for proteins like Cereblon (CRBN) but exhibit significantly improved chemical stability against hydrolysis. nih.govtocris.com This enhanced stability is a crucial property, potentially leading to a longer half-life in cellular environments. tocris.com The development of these more stable and potent phenyl glutarimide scaffolds supports their utility in designing next-generation chemical probes and therapeutic candidates. nih.govresearchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound

This compound possesses a chiral center at the C3 position of the piperidine-2,6-dione ring, and is typically administered as a racemic mixture of its (+)-(S) and (-)-(R) enantiomers. tandfonline.com However, research has indicated that the pharmacological activity, particularly the anticholinergic effects, resides primarily in the (+)-(S)-enantiomer. ncats.io This has driven research into methods for obtaining the individual enantiomers in high purity, focusing on both the direct synthesis of a single enantiomer (enantioselective synthesis) and the separation of the racemic mixture (chiral resolution).

Enantioselective Synthesis

Current research literature accessible through public searches does not provide detailed methodologies for the direct enantioselective synthesis of this compound. The primary focus of available studies has been on the resolution of racemic mixtures to isolate the individual enantiomers. Asymmetric synthesis, a process that aims to create a specific enantiomer from the outset, would be a valuable strategy to avoid the inherent 50% loss of the undesired enantiomer in classical resolution. wikipedia.org However, specific catalysts or chiral auxiliaries for the enantioselective synthesis of phenglutarimide have not been prominently documented in the reviewed sources.

Chiral Resolution of this compound

The separation of racemic phenglutarimide into its constituent enantiomers has been successfully achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chromatographic Methods and Findings

Several studies have explored the use of polysaccharide-based CSPs for the resolution of phenglutarimide and its analogues.

One key method involves the use of Chiralcel OD , a CSP composed of cellulose (B213188) tris(3,5-dimethylphenyl carbamate). tandfonline.comtandfonline.com A study reported the successful enantiomeric separation of racemic phenglutarimide using this stationary phase under isocratic conditions. tandfonline.com This method is noted for being simple, fast, and applicable on a preparative scale for producing larger quantities of the individual enantiomers. tandfonline.com

Further research has investigated other immobilized polysaccharide-based CSPs, such as Chiralpak IA (tris-(3,5-dimethylphenylcarbamate) derivative of amylose) and Chiralpak IB (tris-(3,5-dimethylphenylcarbamate) derivative of cellulose). nih.gov A comparative study resolved several piperidine-2,6-dione analogues, including phenglutarimide, on these columns. The results indicated that Chiralpak IA provided superior resolution for this class of compounds compared to Chiralpak IB under the tested conditions. nih.gov

Another approach utilized a covalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoate chiral stationary phase. nih.gov A significant advantage of this type of CSP is its robustness, allowing for use in both normal- and reversed-phase modes, which offers greater flexibility in terms of solvent choice and sample solubility. nih.gov

The table below summarizes the findings from a study utilizing Chiralcel OD for the resolution of phenglutarimide.

Table 1: HPLC Chiral Resolution of Phenglutarimide on Chiralcel OD

| Parameter | Value | Reference |

|---|---|---|

| Chiral Stationary Phase | Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)) | tandfonline.com |

| Mobile Phase | Hexane and 2-propanol (70:30) | tandfonline.com |

| Flow Rate | 1.0 ml/min | tandfonline.com |

| Detection Wavelength | UV 257 nm | tandfonline.com |

| Maximum Resolution (Rs) | 1.26 | tandfonline.comtandfonline.com |

The resolution factor (Rs) is a measure of the degree of separation between the two enantiomeric peaks. An Rs value of 1.26 indicates a good separation, approaching baseline resolution.

The following table details the resolution factors for phenglutarimide on Chiralpak IA and Chiralpak IB columns using various mobile phases.

Table 2: Resolution Factors (Rs) for Phenglutarimide on Chiralpak IA and IB

| Chiral Stationary Phase | Mobile Phase | Resolution Factor (Rs) | Reference |

|---|---|---|---|

| Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.00 - 5.33* | nih.gov |

| Chiralpak IA | 100% Dichloromethane | 1.00 - 5.33* | nih.gov |

| Chiralpak IA | 100% Acetonitrile (B52724) | 1.00 - 5.33* | nih.gov |

| Chiralpak IB | Methyl-tert-butyl ether-THF (90:10, v/v) | 0.33 - 0.67* | nih.gov |

| Chiralpak IB | 100% Dichloromethane | 0.33 - 0.67* | nih.gov |

| Chiralpak IB | 100% Acetonitrile | 0.33 - 0.67* | nih.gov |

*The range of resolution factors reported for several piperidine-2,6-dione analogues, including phenglutarimide.

These chromatographic methods provide effective means for obtaining enantiomerically pure samples of (+)-(S)-phenglutarimide and (-)-(R)-phenglutarimide, which are essential for studying their distinct pharmacological profiles.

Pharmacological Mechanisms and Receptor Interactions of Phenglutarimide Hydrochloride

Molecular Pharmacology of Cholinergic Receptor Antagonism

Phenglutarimide (B1680306) hydrochloride functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor, thereby blocking acetylcholine-mediated signaling. The high-affinity enantiomers of phenglutarimide have been shown to behave as competitive antagonists in both binding and pharmacological studies. nih.govnih.gov

Elucidation of Acetylcholine Binding Site Interactions

The interaction of phenglutarimide hydrochloride with the acetylcholine binding site on muscarinic receptors is characterized by a high degree of specificity. The binding is reversible and competitive, indicating a direct interaction with the orthosteric binding site. While the precise molecular interactions have not been fully elucidated in the provided research, the competitive nature of the antagonism suggests that the phenglutarimide molecule occupies the binding pocket, preventing acetylcholine from binding and activating the receptor.

Characterization of Muscarinic Receptor Subtype Selectivity

This compound exhibits notable selectivity for different subtypes of muscarinic receptors. The S-enantiomer, in particular, shows a higher affinity for the M1 receptor subtype compared to M2, M3, and M4 receptors. nih.govnih.gov Studies have demonstrated that (S)-phenglutarimide selectively recognizes native M1 receptors more potently than M4, M3, and M2 receptors in various tissue preparations, a finding that is consistent with studies on cloned human muscarinic receptors. nih.gov This selectivity profile is qualitatively similar to that of the well-known M1-selective antagonist, pirenzepine. nih.gov

The pA2 values, a measure of antagonist potency, for the more active enantiomers of phenglutarimide and related compounds are consistent with the classification of receptors in different tissues, further supporting the M1/M4-like, M2, and M3 receptor selectivity. nih.gov The rank order of potency for (S)-phenglutarimide is M1 > M4 > M3 > M2. nih.gov

| Receptor Subtype | pKi Value |

|---|---|

| M1 | 9.0 - 9.3 |

| M2 | Lower affinity |

| M3 | Intermediate affinity |

| M4 | High affinity |

Stereochemical Influences on Pharmacological Activity

The stereochemistry of this compound is a critical determinant of its pharmacological activity. The presence of a chiral center leads to the existence of two enantiomers, (S)-phenglutarimide and (R)-phenglutarimide, which exhibit significantly different affinities for muscarinic receptors.

Investigation of Stereoselective Recognition at Cholinergic Receptors

Muscarinic receptors demonstrate a remarkable degree of stereoselectivity in their recognition of phenglutarimide enantiomers. nih.gov The (+)-S-enantiomer is significantly more potent as a muscarinic antagonist than the (-)-R-enantiomer, with affinity differences of up to 6000-fold observed at M1 receptors. nih.gov This high degree of stereoselectivity indicates that the three-dimensional arrangement of the atoms in the (S)-enantiomer allows for a much more favorable interaction with the receptor's binding site. The stereochemical demands of the muscarinic receptor subtypes differ, with the M1 receptor showing the most stringent requirements. nih.govnih.gov The affinity for the less active enantiomers can be up to 20,000 times lower. nih.gov

| Enantiomer | Relative Affinity | Most Selective Receptor Subtype |

|---|---|---|

| (+)-S-Phenglutarimide | High (up to 6000-fold higher) | M1 |

| (-)-R-Phenglutarimide | Low | N/A |

Impact of Chiroptical Properties on Receptor Binding

While the term "chiroptical properties" broadly refers to the interaction of chiral molecules with polarized light (e.g., optical rotation and circular dichroism), in the context of receptor binding, it is the underlying three-dimensional molecular structure that dictates the interaction. The specific spatial arrangement of the phenyl group, the glutarimide (B196013) ring, and the diethylamino group in the (S)-enantiomer is crucial for its high-affinity binding to the muscarinic receptor. The different spatial orientation of these groups in the (R)-enantiomer results in a much weaker interaction, likely due to steric hindrance or the inability to form key binding interactions within the receptor pocket. The selectivity profiles of the less active enantiomers are different from their more active counterparts, suggesting distinct binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

While specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound were not detailed in the provided search results, the principles of QSAR can be applied to understand the structural features essential for its activity. QSAR studies involve correlating variations in the chemical structure of a series of compounds with their biological activity.

For phenglutarimide and its analogues, several structural modifications have been shown to impact potency and selectivity: nih.gov

Replacement of the phenyl ring: Substituting the phenyl group with a thienyl ring does not markedly affect the potency of the high-affinity enantiomer. However, replacement with a cyclohexyl ring leads to a 20-fold decrease in potency, highlighting the importance of an aromatic or heteroaromatic ring at this position. nih.gov

Modification of the amino group: Replacing the diethylamino group with a piperidino group does not significantly alter the potency of the high-affinity enantiomer. nih.gov

N-methylation of the glutarimide ring: Methylation of the nitrogen atom in the piperidine-2,6-dione (glutarimide) ring markedly reduces the affinity of the more active enantiomers, with a more pronounced effect at the M1 subtype. nih.gov

These observations provide a foundation for future QSAR studies, which could involve developing mathematical models to predict the antimuscarinic activity of novel phenglutarimide derivatives based on their physicochemical properties and structural descriptors.

Correlation of Molecular Descriptors with Receptor Binding Affinities

The interaction of Phenglutarimide with muscarinic receptors is highly stereoselective, with its enantiomers displaying significant differences in binding affinities. nih.gov The (S)-enantiomer of Phenglutarimide is the more potent of the two, exhibiting high affinity for the M1 muscarinic receptor subtype. nih.gov Research has shown that (S)-phenglutarimide selectively recognizes muscarinic receptors in the order of M1 > M4 > M3 > M2. nih.gov

The molecular structure of Phenglutarimide contains key features, or molecular descriptors, that directly correlate with its receptor binding profile. Structure-activity relationship (SAR) studies have elucidated the importance of these features:

The Phenyl Group: The presence of the phenyl ring is critical for high-affinity binding. For instance, replacing the phenyl ring with a cyclohexyl ring results in a 20-fold decrease in the potency of the active enantiomer. nih.gov This suggests a significant hydrophobic or π-stacking interaction between the phenyl group and a corresponding pocket in the receptor.

The Glutarimide Moiety: The piperidine-2,6-dione (glutarimide) ring is another essential component. Methylation of the nitrogen atom within this ring leads to a marked reduction in the affinity of the more active enantiomer (eutomer), particularly at the M1 receptor subtype. nih.gov

The Side Chain: Modifications to the amino side chain also influence receptor interaction. Replacing the diethylamino group with a piperidino group does not significantly affect the potency of the high-affinity enantiomer, indicating some structural tolerance in this region of the molecule. nih.gov

In contrast, substituting the phenyl ring with a thienyl ring, creating the compound thienglutarimide, does not markedly alter the potency of the high-affinity (R)-enantiomer, which also shows a preference for the M1 receptor. nih.gov This indicates that an aromatic system is favored at this position.

The binding properties of Phenglutarimide's high-affinity enantiomer are consistent with it behaving as a competitive antagonist at muscarinic receptors. nih.gov The significant difference in binding affinity between the enantiomers, which can be up to 20,000-fold, underscores the highly specific stereochemical requirements of the muscarinic receptor binding sites, with the M1 receptor being the most stringent. nih.gov

| Compound | Enantiomer | Receptor Subtype | Binding Affinity (pKi) |

|---|---|---|---|

| Phenglutarimide | (S) | M1 | 9.0 / 9.3 |

| Thienglutarimide | (R) | M1 | 8.6 / 9.2 |

Predictive Modeling for Pharmacological Potency and Selectivity

Predictive modeling, including techniques like Quantitative Structure-Activity Relationship (QSAR), is a crucial tool in drug development for forecasting the pharmacological potency and selectivity of compounds. nih.gov While specific predictive models for this compound are not extensively detailed in the peer-reviewed literature, the rich structure-activity relationship (SAR) data available provide a strong foundation for the development of such models.

The data derived from binding studies of Phenglutarimide and its analogs can be used to construct models that correlate structural descriptors with biological activity. nih.gov These models can help in the rational design of new derivatives with improved potency or selectivity.

Key inputs for a predictive model for Phenglutarimide's muscarinic activity would include:

Stereochemistry: The absolute configuration (R or S) at the chiral center is the most critical descriptor, given the vast difference in affinity between enantiomers. nih.gov

Aromatic Ring Properties: Descriptors for the aromatic ring (e.g., electronic properties, size, hydrophobicity) are essential. The model would need to capture the observation that a phenyl or thienyl ring confers high potency, while a cyclohexyl ring diminishes it. nih.gov

Glutarimide Ring Substitution: A descriptor indicating the presence or absence of a substituent (like a methyl group) on the glutarimide nitrogen would be a key variable, as N-methylation significantly reduces affinity. nih.gov

Side Chain Conformation and Size: Descriptors related to the size and flexibility of the amino side chain would also be included, although the data suggests this position is more tolerant to modification. nih.gov

By quantifying these molecular features and correlating them with experimental binding affinities (pKi values), a predictive model could be generated. nih.gov Such a model would not only help in understanding the key interactions at the molecular level but also guide the synthesis of novel compounds with a desired pharmacological profile, potentially enhancing selectivity for the M1 receptor over other subtypes. nih.gov

| Structural Modification (Molecular Descriptor) | Observed Effect on Potency/Affinity | Implication for Predictive Modeling |

|---|---|---|

| Replacement of Phenyl with Cyclohexyl | 20-fold decrease in potency nih.gov | Highlights the importance of aromaticity/planarity for receptor interaction. |

| N-methylation of Glutarimide Ring | Marked reduction in affinity, especially at M1 receptors nih.gov | Suggests steric hindrance or loss of a key hydrogen bond at the receptor site. |

| Replacement of Diethylamino with Piperidino | No significant effect on potency nih.gov | Indicates a region of the molecule with greater structural tolerance. |

| Replacement of Phenyl with Thienyl | No significant effect on potency nih.gov | Shows that different aromatic systems can fulfill the binding requirements. |

Neuropharmacological Investigations and Therapeutic Exploration of Phenglutarimide Hydrochloride

Neurobiological Substrates of Central Nervous System Effects

Phenglutarimide (B1680306) hydrochloride exerts its primary influence on the central nervous system (CNS) by functioning as an anticholinergic agent, specifically a muscarinic receptor antagonist. mometrix.comslideshare.netmedlink.com Its mechanism of action involves the competitive blockade of acetylcholine (B1216132), a key neurotransmitter, at these receptors within the brain. mometrix.comnih.gov This action is particularly significant in the context of the basal ganglia, a group of subcortical nuclei critical for motor control, where a delicate balance between the neurotransmitters dopamine (B1211576) and acetylcholine is essential for normal function. nih.govfrontiersin.org

In certain neurological disorders, such as Parkinson's disease, the progressive degeneration of dopaminergic neurons leads to a dopamine deficit. frontiersin.orgnih.gov This deficit disrupts the physiological equilibrium, resulting in a state of relative cholinergic hyperactivity. nih.gov The overabundance of cholinergic signaling contributes to the motor symptoms characteristic of the disease. By blocking muscarinic receptors, Phenglutarimide hydrochloride effectively dampens this excessive cholinergic activity, thereby helping to restore a more functional neurotransmitter balance between the dopaminergic and cholinergic systems in the striatum. nih.govnih.gov This modulation is a foundational principle for the therapeutic use of anticholinergic drugs in movement disorders.

The rebalancing of the dopamine-acetylcholine equilibrium by this compound directly translates to effects on motor control and neurological function. The excessive cholinergic output in a dopamine-depleted state is a major contributor to motor impairments, including tremor and rigidity. nih.govnih.gov By antagonizing acetylcholine's effects in the CNS, centrally-acting anticholinergics can alleviate these specific symptoms. mometrix.com

The therapeutic action is rooted in the drug's ability to modulate the signaling pathways within the cortico-basal ganglia-thalamocortical loop, which is integral to the planning and execution of voluntary movement. nih.gov Disruption of this circuit due to neurotransmitter imbalance leads to the manifestation of parkinsonian signs. The intervention with an anticholinergic agent like this compound aims to correct the aberrant signaling within this motor circuit, leading to an improvement in motor function.

Preclinical Assessment in Neurological Disorder Models

To investigate the efficacy of compounds like this compound, researchers utilize preclinical animal models that replicate the state of cholinergic dysregulation seen in human neurological disorders. The most established and widely used are neurotoxin-based models of Parkinson's disease, which effectively simulate the dopamine-acetylcholine imbalance. nih.govnih.govconductscience.com

Two primary models are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model. nih.govnih.govnih.govbjbms.org

6-OHDA Rat Model : This model involves the direct injection of the neurotoxin 6-OHDA into brain regions of the rat, such as the substantia nigra or medial forebrain bundle. nih.govconductscience.comcreative-biolabs.com Since 6-OHDA cannot cross the blood-brain barrier, it requires stereotactic surgery for administration. creative-biolabs.com The toxin is selectively taken up by dopaminergic neurons, leading to their destruction through oxidative stress and mitochondrial failure, which results in a severe depletion of dopamine in the striatum and the development of motor deficits. conductscience.comcreative-biolabs.commdpi.com

MPTP Mouse Model : In this model, the neurotoxin MPTP is administered systemically (e.g., intraperitoneally) to mice. creative-biolabs.com MPTP is lipophilic and readily crosses the blood-brain barrier. creative-biolabs.comresearchgate.net Inside the brain, it is metabolized into the toxic ion MPP+, which is then selectively absorbed by dopaminergic neurons. creative-biolabs.comresearchgate.net MPP+ inhibits mitochondrial respiration, leading to cell death, striatal dopamine loss, and subsequent motor impairments. nih.govbjbms.org

In both models, the profound loss of dopamine creates a condition of relative cholinergic overactivity, making them suitable for assessing the efficacy of anticholinergic agents. A compound such as this compound would be expected to ameliorate the motor asymmetry (e.g., rotational behavior) and other motor deficits observed in these models by counteracting the now-dominant cholinergic signaling. researchgate.net

| Model | Animal | Neurotoxin | Mechanism of Action | Key Pathological Feature | Expected Therapeutic Outcome with Phenglutarimide HCl |

|---|---|---|---|---|---|

| 6-OHDA Model | Rat | 6-hydroxydopamine (6-OHDA) | Induces oxidative stress and mitochondrial dysfunction in dopaminergic neurons after direct brain injection. conductscience.comcreative-biolabs.com | Unilateral loss of dopaminergic neurons in the nigrostriatal pathway. nih.govcreative-biolabs.com | Reduction of motor asymmetry and improvement in limb use. |

| MPTP Model | Mouse | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Metabolized to MPP+, which inhibits mitochondrial complex I in dopaminergic neurons after systemic administration. creative-biolabs.comresearchgate.net | Bilateral loss of dopaminergic neurons in the substantia nigra. nih.govcreative-biolabs.com | Improvement in locomotor activity and reduction of bradykinesia. |

The preclinical evaluation of this compound in disease models necessitates a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov Pharmacokinetics describes the journey of the drug through the body—what the body does to the drug—encompassing absorption, distribution, metabolism, and excretion (ADME). porsolt.com Pharmacodynamics, conversely, describes what the drug does to the body, linking drug concentration at the site of action to the observed therapeutic effect. nih.gov

In preclinical studies, these evaluations are critical for understanding a compound's behavior and translating findings from animal models to potential clinical applications. frontiersin.org Key PK parameters are determined to characterize the compound's profile.

| Parameter | Description | Significance in Disease Models |

|---|---|---|

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines how much of the drug is available to produce an effect after administration. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues, including the target CNS tissue. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the rate of drug elimination, influencing dosing frequency. |

| Half-life (t½) | The time required for the drug concentration in the body to be reduced by one-half. | Influences the duration of the drug's effect and dosing intervals. |

Pharmacodynamic studies in disease models would aim to establish a clear relationship between the concentration of this compound in the brain and the amelioration of motor symptoms. This involves measuring drug levels in plasma and CNS tissue and correlating them with behavioral outcomes over time to define the therapeutic window and effective concentration range.

For any neuropharmacological agent intended to act within the CNS, the ability to cross the blood-brain barrier (BBB) is of paramount importance. nih.govnih.gov The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. nih.govyoutube.com

This compound's utility as a centrally-acting agent is predicated on its ability to effectively permeate this barrier. Its chemical structure as a tertiary amine is a key determinant of this capability. researchgate.nettonixpharma.com Tertiary amines are typically lipophilic (lipid-soluble) and carry a neutral charge at physiological pH, characteristics that facilitate passive diffusion across the lipid membranes of the BBB's endothelial cells. nih.govresearchgate.netnih.gov This contrasts with quaternary amines, which carry a permanent positive charge and are generally less able to cross the BBB. nih.govnih.gov

Drug Interaction Profiles and Polypharmacological Considerations

This compound's role as a centrally acting anticholinergic agent necessitates a thorough understanding of its interactions with other neuroactive compounds. The potential for polypharmacological effects, where a single drug interacts with multiple targets, is a key consideration in its therapeutic exploration. This section delves into the known drug interaction profiles and the mechanistic underpinnings of its influence on cholinergic systems.

The co-administration of this compound with other neuroactive agents can lead to a range of interactions, primarily pharmacodynamic in nature, resulting in either potentiation of effects or decreased efficacy. As an anticholinergic agent, this compound's interactions are of particular concern when combined with other drugs that possess anticholinergic properties or that modulate neurotransmitter systems, such as the dopaminergic and serotonergic systems.

Interactions can be broadly categorized based on their outcomes:

Increased Risk of Adverse Effects: Co-administration with other compounds possessing anticholinergic activity can lead to an additive effect, potentially increasing the incidence and severity of side effects such as dry mouth, blurred vision, constipation, and cognitive impairment.

Altered Therapeutic Efficacy: The therapeutic effects of this compound can be diminished when administered with certain neuroactive agents. Conversely, this compound may also impact the efficacy of other drugs.

Increased Risk of Tachycardia: A notable interaction is the increased risk of tachycardia when this compound is combined with various neuroactive agents that can influence heart rate.

The following table summarizes known interactions between this compound and various classes of neuroactive agents. It is important to note that this information is based on available data and does not represent an exhaustive list.

| Interacting Neuroactive Agent Class | Specific Agent(s) | Observed or Potential Effect of Co-administration with this compound |

| Anticholinergics | Aclidinium, Amitriptyline, Amoxapine, Clidinium | Increased risk or severity of adverse effects due to additive anticholinergic activity. nih.gov |

| Antipsychotics (Neuroleptics) | Amisulpride, Brexpiprazole, Chlorpromazine, Chlorprothixene | Decreased therapeutic efficacy of this compound. nih.gov |

| Opioid Analgesics | Alfentanil, Levacetylmethadol | Increased risk or severity of adverse effects. nih.gov |

| Dopaminergic Agents | Levodopa (B1675098) | Decreased absorption of Levodopa. |

| Central Nervous System Stimulants | Amphetamine, Adrafinil | Increased risk or severity of tachycardia. nih.gov |

| Antihistamines with Anticholinergic Properties | Cetirizine, Levocetirizine | May increase the anticholinergic activities of the antihistamine. nih.gov |

| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Levomilnacipran | Increased risk or severity of tachycardia. |

| Tricyclic Antidepressants (TCAs) | Clomipramine | Increased risk or severity of adverse effects. nih.gov |

| Alpha-2 Adrenergic Agonists | Clonidine | Increased risk or severity of tachycardia. nih.gov |

| Anticonvulsants | Lamotrigine | Increased risk or severity of tachycardia. |

This compound exerts its effects primarily through direct interaction with the cholinergic system, specifically by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs). smolecule.comwikipedia.org Mechanistic studies have focused on elucidating its binding affinities for different muscarinic receptor subtypes and the stereoselectivity of this interaction.

A significant study investigated the binding properties of the enantiomers of Phenglutarimide to M1, M2, M3, and M4 muscarinic receptor subtypes. The research demonstrated that the compound's interaction with these receptors is highly stereoselective. The (S)-enantiomer of Phenglutarimide was identified as the high-affinity enantiomer, behaving as a competitive antagonist at these receptors. nih.gov

The binding affinity of (S)-phenglutarimide was found to be selective for the different muscarinic receptor subtypes, with a clear preference for the M1 subtype. The rank order of affinity was determined to be M1 > M4 > M3 > M2 for both native receptors in tissues and cloned human receptors. nih.gov This selectivity for the M1 receptor subtype, which is highly expressed in the central nervous system and plays a crucial role in cognitive processes, is a key aspect of its neuropharmacological profile.

The muscarinic receptors demonstrated a remarkable degree of stereoselectivity, with a significantly lower affinity for the less active enantiomer—in some cases, up to a 20,000-fold difference. The stringency of this stereochemical requirement was most pronounced at the M1 receptors. nih.gov

Further investigations into structural modifications of the Phenglutarimide molecule revealed that certain changes could impact its potency and selectivity. For instance, replacing the phenyl group with a cyclohexyl ring resulted in a 20-fold decrease in the potency of the active enantiomer. nih.gov

The table below summarizes the binding affinities (expressed as pKi values) of (S)-phenglutarimide for different muscarinic receptor subtypes.

| Muscarinic Receptor Subtype | Tissue/Cell Line | pKi Value |

| M1 | NB-OK-1 cells | 9.0/9.3 |

| M2 | Rat heart | Lower affinity |

| M3 | Rat pancreas | Lower affinity |

| M4 | Rat striatum | Lower affinity |

These mechanistic findings underscore that the influence of this compound on cholinergic activity is mediated by its selective, competitive, and stereospecific antagonism of muscarinic receptors, with a particular preference for the M1 subtype. This selective antagonism is the foundation of its therapeutic action in conditions characterized by cholinergic overactivity.

Advanced Analytical and Bioanalytical Methodologies for Phenglutarimide Hydrochloride

Chromatographic Techniques for Quantitative Determination

Chromatography is a cornerstone for the analysis of pharmaceutical compounds like Phenglutarimide (B1680306) hydrochloride. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), offer robust platforms for quantitative determination, while specialized chiral chromatography is essential for separating its enantiomers.

The development of a reliable HPLC method is a fundamental requirement for the routine analysis of Phenglutarimide hydrochloride in bulk and pharmaceutical dosage forms. wjpmr.com The process involves the strategic selection of chromatographic conditions to achieve adequate separation, sensitivity, and speed. researchgate.net Method validation is then performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is fit for its intended purpose. jchr.org

Key steps in HPLC method development and validation include:

Column Selection: Reversed-phase columns, such as a C18, are commonly used, providing good retention and separation for moderately polar compounds like Phenglutarimide. turkjps.orgresearchgate.net

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed. researchgate.net The composition is optimized to achieve a suitable retention time and symmetric peak shape. jchr.org

Detector Selection: A Photodiode Array (PDA) or UV detector is often used, with the detection wavelength set at an absorption maximum for Phenglutarimide to ensure high sensitivity. turkjps.orgresearchgate.net

Validation Parameters: A validated method must demonstrate specificity, linearity, accuracy, precision, robustness, and defined limits of detection (LOD) and quantification (LOQ). jchr.orgsemanticscholar.org

Table 1: Illustrative Parameters for a Validated HPLC Method for a Small Molecule Amine Hydrochloride This table is an illustrative example based on typical validated methods for similar compounds.

| Parameter | Specification | Result |

| Linearity | Correlation coefficient (r²) | ≥ 0.998 |

| Range | 1.0 - 15 µg/mL jchr.org | |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision | ||

| Repeatability (%RSD) | ≤ 2% | < 1.0% |

| Intermediate Precision (%RSD) | ≤ 2% | < 1.5% |

| LOD | Signal-to-Noise Ratio ~3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio ~10:1 | 0.15 µg/mL |

| Robustness | Variations in flow rate, pH | No significant impact on results |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. researchgate.net This technology utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher back-pressures (up to 15,000 psi) compared to traditional HPLC systems. ijsrtjournal.com

The primary advantages of UPLC for the high-throughput analysis of this compound include:

Increased Speed: UPLC can reduce analysis times by up to a factor of ten compared to HPLC, significantly increasing sample throughput in quality control and research environments. ijsrtjournal.com

Enhanced Resolution: The higher efficiency of UPLC columns leads to sharper and narrower peaks, allowing for better separation of the main compound from any impurities or degradation products. researchgate.net

Improved Sensitivity: Narrower peaks result in greater peak heights, which enhances the signal-to-noise ratio and lowers detection limits. researchgate.net

Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly technique. researchgate.net

These attributes make UPLC an ideal platform for applications requiring the rapid analysis of a large number of samples, such as in drug discovery, process monitoring, and stability testing. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Pressure Limit | ~4000 - 6000 psi | ~15,000 psi ijsrtjournal.com |

| Analysis Time | 10 - 30 min | 1 - 5 min ijsrtjournal.com |

| Peak Resolution | Good | Excellent |

| Sensitivity | Standard | High researchgate.net |

| Solvent Consumption | High | Low researchgate.net |

Phenglutarimide possesses a chiral center and is administered as a racemic mixture of its (+)-S and (-)-R enantiomers. tandfonline.com Since enantiomers can exhibit different pharmacological activities, it is crucial to separate and quantify them to assess enantiomeric purity. wvu.edunih.govmdpi.com Direct enantiomeric separation using chiral HPLC is the most common and reliable method for this purpose. tandfonline.comcsfarmacie.czopenochem.org

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.czopenochem.org For Phenglutarimide, a direct, isocratic HPLC method has been successfully developed using a cellulose-based CSP. tandfonline.com

Key findings from the chiral separation of Phenglutarimide include:

Chiral Stationary Phase: A cellulose (B213188) tris(3,5-dimethylphenyl carbamate) coated silica (B1680970) gel column (e.g., Chiralcel OD) has proven effective for resolving the enantiomers. tandfonline.com

Resolution: A maximum resolution (Rs) of 1.26 has been achieved, indicating a good separation between the two enantiomeric peaks. tandfonline.com

Elution Order: Under the specified chromatographic conditions, the (+)-S-enantiomer elutes before the (-)-R-enantiomer. tandfonline.com

This validated chiral separation method is suitable for determining the enantiomeric purity of Phenglutarimide in bulk drug substance and can be adapted for analysis in biological fluids. tandfonline.comnih.gov

Bioanalytical Method Development for Complex Biological Matrices

Analyzing drugs and their metabolites in biological fluids such as plasma and urine is essential for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.infowisdomlib.org These matrices are complex, requiring selective and sensitive bioanalytical methods to accurately quantify the target analyte.

The quantitative determination of Phenglutarimide in biological fluids like plasma or urine requires a method that is both highly selective and sensitive enough to measure low concentrations. onlinepharmacytech.infowisdomlib.org Bioanalytical methods typically involve a sample preparation step to extract the drug from the matrix and remove interferences, followed by analysis using a chromatographic technique, often coupled with mass spectrometry. onlinepharmacytech.infoscilit.com

The development of such a method involves several critical stages:

Sample Preparation: Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate Phenglutarimide from plasma proteins and other endogenous components. onlinepharmacytech.info For instance, a procedure could involve extraction from an alkalinized sample with an organic solvent mixture, followed by evaporation and reconstitution in the mobile phase. nih.gov

Chromatographic Analysis: While HPLC with UV detection can be used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its superior sensitivity and selectivity in complex matrices. onlinepharmacytech.info

Method Validation: Bioanalytical method validation is crucial and includes assessing parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability of the analyte in the biological matrix. wisdomlib.orgscilit.com

Table 3: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | Agreement among a series of measurements. | RSD ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of endogenous components. | No significant interference at the retention time of the analyte. |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | Should be assessed to ensure no adverse impact on quantification. |

| Stability | Chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial value. |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Molecular Imprinting Technology (MIT) is an advanced technique used to create synthetic polymers, known as molecularly imprinted polymers (MIPs), with custom-made binding sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). researchgate.netfrontiersin.orgmdpi.com This "lock-and-key" recognition makes MIPs highly selective sorbents, analogous to natural antibodies. mdpi.comnih.gov

The process for creating a MIP for Phenglutarimide would involve:

Complex Formation: The template molecule (Phenglutarimide) is mixed with a functional monomer in a porogenic solvent. The monomer arranges itself around the template through non-covalent interactions.

Polymerization: A cross-linking agent is added, and polymerization is initiated, forming a rigid polymer matrix that traps the template-monomer complex. researchgate.net

Template Removal: The Phenglutarimide template is washed out, leaving behind specific recognition cavities within the polymer that are shaped to selectively rebind Phenglutarimide. mdpi.com

MIPs can be integrated into various analytical platforms. For example, they can be used as a selective sorbent in solid-phase extraction (a technique known as MISPE) to pre-concentrate Phenglutarimide from complex samples like urine or plasma before chromatographic analysis. nih.govmdpi.com They can also be combined with magnetic nanoparticles for efficient separation or incorporated into sensors for the direct and selective detection of the target analyte. frontiersin.orgnih.govfrontiersin.org This technology offers a promising avenue for developing highly selective and robust analytical methods for Phenglutarimide. mdpi.com

Spectroscopic Characterization and Impurity Profiling Research

The comprehensive characterization of this compound is critical for ensuring its quality, stability, and purity as an active pharmaceutical ingredient (API). Spectroscopic techniques are fundamental in providing a detailed "fingerprint" of the molecular structure, while impurity profiling identifies and quantifies any undesired chemical entities that may arise during synthesis or degradation.

Development of Stability-Indicating Analytical Methods for Degradation Products

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such a method is a regulatory requirement and is crucial for determining the shelf-life and storage conditions of a drug product. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The development process begins with forced degradation (stress testing) studies, where this compound is exposed to harsh conditions to generate its likely degradation products. dana-farber.org These conditions typically include hydrolysis, oxidation, photolysis, and thermal stress, as mandated by the International Council for Harmonisation (ICH) guidelines.

Based on the structure of Phenglutarimide, which contains a glutarimide (B196013) ring, the primary expected degradation pathway is hydrolysis. acs.org The imide ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of a ring-opened dicarboxylic acid or amide-acid derivative. Information from the literature confirms that Phenglutarimide is decomposed by alkali drugfuture.com.

Forced Degradation Study Design

A typical forced degradation study for this compound would involve the following conditions:

Acid Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60-80°C).

Base Hydrolysis: Treatment with 0.1 M NaOH at room or elevated temperatures. This is expected to be the most significant degradation pathway.

Oxidative Degradation: Exposure to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 105°C).

Photolytic Degradation: Exposing the drug substance in solution and solid state to UV and visible light.

Interactive Data Table: Representative Forced Degradation Conditions and Expected Outcomes for this compound

Click to view forced degradation data

| Stress Condition | Typical Reagent/Parameters | Expected Degradation Level | Primary Predicted Degradation Product |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Moderate | Ring-opened glutaric acid derivative |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | Significant | Ring-opened glutaric acid derivative (salt form) |

| Oxidation | 3% H₂O₂, RT, 24h | Low to Moderate | N-oxide or other oxidation products |

| Thermal (Dry Heat) | 105°C, 48h | Low | Minor unspecified degradants |

| Photolysis (UV/Vis) | ICH Q1B conditions | Low | Minor unspecified degradants |

Following forced degradation, a robust reversed-phase HPLC (RP-HPLC) method is developed to separate the intact this compound from all the generated degradation products. Method development involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) or methanol), flow rate, and detection wavelength to achieve adequate resolution between all peaks. The final validated method must be able to quantify the decrease in the parent drug concentration, thereby indicating the stability of the molecule over time.

Drug Metabolism and Pharmacokinetic Research of Phenglutarimide Hydrochloride

Elucidation of Metabolic Pathways and Metabolite Identification

Understanding the metabolic fate of Phenglutarimide (B1680306) hydrochloride is essential for a complete pharmacological characterization. This involves identifying the chemical transformations it undergoes in the body and the resulting metabolic products.

Identification of Key Biotransformation Products

The initial step in elucidating the metabolic pathway of a drug is the identification of its metabolites. In vitro studies using human liver microsomes are a standard approach for this purpose. These preparations contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

While specific research on the biotransformation of Phenglutarimide hydrochloride is not extensively detailed in publicly available literature, the general principles of drug metabolism suggest that it likely undergoes several key reactions. Given its chemical structure, potential metabolic transformations could include hydroxylation of the aromatic ring, N-dealkylation of the piperidine (B6355638) ring, and hydrolysis of the glutarimide (B196013) ring.

To definitively identify the biotransformation products of this compound, researchers would typically incubate the compound with human liver microsomes and then analyze the resulting mixture using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

Interactive Table: Potential Phase I Metabolites of this compound

| Metabolite | Metabolic Reaction | Potential Change in Mass |

| Hydroxylated Phenglutarimide | Aromatic Hydroxylation | +16 Da |

| N-dealkylated Phenglutarimide | N-dealkylation | Varies based on alkyl group |

| Glutarimide Ring-opened Metabolite | Hydrolysis | +18 Da |

Characterization of Enzyme Systems Involved in Metabolism

The cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of drugs. Identifying the specific CYP isoforms involved in the metabolism of this compound is critical for predicting potential drug-drug interactions.

Common approaches to pinpoint the responsible CYP enzymes include:

Recombinant Human CYP Enzymes: Incubating the drug with individual, purified CYP enzymes to see which ones are capable of metabolizing it.

Chemical Inhibition Studies: Using known inhibitors of specific CYP isoforms in human liver microsome incubations. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme.

Correlation Analysis: Correlating the rate of metabolism in a panel of individual human liver microsomes with the known activities of different CYP isoforms in those same microsomes.

Given the prevalence of their involvement in drug metabolism, it is plausible that isoforms such as CYP3A4, CYP2D6, or CYP2C9 could play a role in the biotransformation of this compound. However, without direct experimental evidence, this remains speculative.

In Vitro and In Silico Approaches to Metabolic Fate Prediction

Modern drug development leverages a combination of laboratory-based and computational methods to predict and understand a drug's metabolic fate early in the discovery process.

Application of Engineered Human Liver Platforms for Metabolism Studies

While human liver microsomes are a valuable tool, more advanced in vitro models are emerging to better mimic the complexity of the human liver. Engineered human liver platforms, such as 3D liver spheroids and liver-on-a-chip models, offer a more physiologically relevant environment. These platforms co-culture hepatocytes with other liver cell types, maintaining their metabolic function for longer periods and providing a more accurate prediction of in vivo metabolism. Such models could be instrumental in obtaining a more comprehensive understanding of the long-term metabolic profile of this compound.

Computational Prediction of Metabolic Sites and Enzyme Involvement

In silico, or computational, models are increasingly used to predict the metabolic fate of drug candidates. These methods use algorithms and machine learning to analyze the chemical structure of a compound and predict its likely sites of metabolism (SoMs) and the enzymes that will be involved. Various software tools can assess the reactivity of different parts of the molecule and compare its structure to known substrates of different metabolizing enzymes. This approach can help prioritize which potential metabolites to look for in experimental studies and guide the design of new drug analogues with improved metabolic stability.

Pharmacometabolomics for Real-World Drug Metabolism Elucidation

Pharmacometabolomics is an emerging field that analyzes the metabolic profile of an individual to understand how they will respond to a drug. By examining the levels of endogenous metabolites in biological samples (such as blood or urine) before and after drug administration, researchers can gain insights into the real-world metabolic pathways and the variability in drug response among individuals. This approach could be applied to studies involving this compound to understand its metabolic fingerprint in a clinical setting and to identify potential biomarkers that could predict patient response.

Translational Research and Drug Discovery Endeavors with Phenglutarimide Hydrochloride

Phenglutarimide (B1680306) Hydrochloride as a Chemical Probe for Cholinergic Mechanisms

Phenglutarimide is recognized pharmacologically as an anticholinergic agent, a class of compounds that blocks the action of the neurotransmitter acetylcholine (B1216132) (ACh) healthline.comwikipedia.orgnih.govclevelandclinic.orgwikipedia.orghdrxservices.com. This intrinsic activity allows it to serve as a valuable chemical probe for dissecting the complexities of the cholinergic nervous system.

As an antagonist of acetylcholine, phenglutarimide can be used in research to inhibit parasympathetic nerve impulses, which are responsible for a wide array of involuntary bodily functions nih.govwikipedia.org. In a laboratory setting, introducing an anticholinergic agent like phenglutarimide allows researchers to study the physiological and neurological consequences of blocking cholinergic signaling pathways. This process helps to elucidate the specific roles that acetylcholine plays in various aspects of neurotransmission, including muscle contraction, glandular secretion, and central nervous system functions such as learning and memory medicalnewstoday.com. By observing the effects of this blockade, scientists can gain a deeper understanding of the mechanisms underlying both normal physiological processes and the pathophysiology of disorders where cholinergic signaling is dysregulated.

The pharmacophore of a molecule represents the essential three-dimensional arrangement of chemical features that enables it to interact with a specific biological target. The core structure of phenglutarimide serves as a foundational scaffold for the rational design of new and more sophisticated research tools dovepress.comnih.govresearchgate.net. Medicinal chemists can systematically modify this pharmacophore to develop derivatives with tailored properties.

These modifications can aim to:

Enhance Potency and Selectivity: Altering functional groups on the phenglutarimide scaffold can lead to compounds with a higher affinity for specific subtypes of muscarinic acetylcholine receptors, allowing for more precise investigation of receptor function.

Introduce Reporter Moieties: The pharmacophore can be conjugated with fluorescent tags or radioactive isotopes. These labeled probes enable researchers to visualize the distribution of cholinergic receptors in tissues and cells, track ligand-receptor binding kinetics, and perform advanced imaging studies.

Create Photoaffinity Labels: By incorporating a photoreactive group, the pharmacophore can be transformed into a tool that, upon exposure to light, forms a permanent covalent bond with its receptor. This technique is invaluable for identifying and isolating receptor proteins for further biochemical analysis.

Through such pharmacophore-based development, the fundamental structure of phenglutarimide is leveraged to create a new generation of chemical probes for cholinergic research dovepress.comnih.gov.

Rational Drug Design and Optimization Approaches

The development of phenyl-glutarimide-based PROTACs is a clear example of successful rational drug design news-medical.netnovartis.com. This approach moves beyond traditional trial-and-error methods by using structural and mechanistic information to guide the design of new molecules with improved properties novartis.com.

The process began with an analysis of the limitations of existing CRBN ligands (IMiDs), namely their chemical instability nih.gov. By examining the co-crystal structure of thalidomide (B1683933) bound to CRBN, researchers identified the phthalimide (B116566) moiety as both non-essential for core binding and the likely source of instability nih.gov. This led to the hypothesis that replacing it with a stable phenyl ring could create a superior CRBN ligand.

Optimization is a continuous process in rational drug design nih.gov. Once the stable phenyl-glutarimide core was established, further optimization efforts focused on:

Linker Composition and Length: The linker connecting the phenglutarimide moiety to the target-binding ligand is critical for PROTAC efficacy. Its length, rigidity, and chemical composition are systematically varied to ensure optimal orientation of the target protein and E3 ligase for efficient ubiquitin transfer news-medical.net.

Attachment Points: The position where the linker is attached to the phenyl-glutarimide core is carefully selected based on structural models to avoid interfering with CRBN binding.

Physicochemical Properties: Modifications are made to improve drug-like properties such as cell permeability and metabolic stability, which are often challenging for large PROTAC molecules news-medical.netnih.gov.

These rational design and optimization strategies have successfully transformed the phenglutarimide scaffold into a highly valued building block for creating next-generation protein degraders news-medical.net.

Structure-Based Drug Design for Improved Selectivity and Potency

Structure-based drug design (SBDD) has been instrumental in the evolution of glutarimide-based CRBN ligands beyond early-generation immunomodulatory drugs (IMiDs). By elucidating the three-dimensional structure of CRBN in complex with ligands like thalidomide, researchers have gained precise insights into the key molecular interactions necessary for binding, enabling the rational design of novel, more effective compounds. nih.govresearchgate.net

The binding of the glutarimide (B196013) ring is understood to occur within a specific pocket of the CRBN protein, often referred to as the thalidomide-binding pocket. rscf.ru A critical interaction is the hydrogen bonding involving the glutarimide's NH group; methylation of this nitrogen has been shown to abolish CRBN binding, confirming its importance. rscf.ru The pocket itself is lined with tryptophan residues, creating an "aromatic cage" that engages in hydrophobic and π-π stacking interactions with the ligand's aromatic moieties. rscf.ru

This structural knowledge has guided the development of new analogs with superior properties. For example, researchers have designed novel phenyl-glutarimide (PG) analogs that not only retain high affinity for CRBN but also exhibit greater chemical stability compared to traditional IMiDs, which are prone to hydrolysis. nih.govnih.gov These PG analogues were designed to optimize interactions within the binding site, leading to high ligand efficiency. nih.govnih.gov

Further SBDD efforts have explored modifications at other positions of the glutarimide scaffold. By converting 2-methylidene glutarimide into a series of 2-((hetero)aryl(methyl))thio glutarimides, scientists have successfully created new CRBN ligands. spbu.ru X-ray crystallography studies of these compounds bound to the CRBN homolog MsCI4 revealed their binding modes and confirmed that specific substitutions could enhance affinity compared to thalidomide. acs.orgrscf.ru The introduction of functional groups amenable to chemical conjugation is a key strategy, allowing these CRBN-binding moieties to be incorporated into Proteolysis-Targeting Chimeras (PROTACs). nih.govspbu.ru

The table below summarizes the structure-activity relationship (SAR) findings for several glutarimide derivatives designed using SBDD principles.

| Compound Class | Structural Modification | Key Interaction/Rationale | Impact on CRBN Binding | Reference |

| Phenyl-Glutarimides (PGs) | Replacement of phthalimide ring with a phenyl group | Optimized hydrophobic interactions; improved chemical stability | Retained high affinity and high ligand efficiency (>0.48) | nih.govnih.gov |

| 2-Thio-Glutarimides | Addition of (hetero)aryl(methyl)thio groups at the 2-position | Exploit hydrophobic/π-π stacking in the tryptophan cage | Several derivatives showed stronger binding than thalidomide | rscf.ruspbu.ru |

| Sulfone Derivatives | Oxidation of the sulfur atom in 2-thio-glutarimide analogs | Introduction of additional hydrogen bonding interactions | Markedly stronger antiproliferative profile (indirectly related to binding) | rscf.ruspbu.ru |

| N-Methyl Glutarimides | Methylation of the glutarimide nitrogen (NH) | Test the necessity of the NH hydrogen for H-bonding | Binding affinity was lost | rscf.ru |

| Carboxylic Acid Analogs | Introduction of a negatively charged carboxylic acid group | Potential for ionic interactions or repulsion | Observed loss of CRBN affinity | rscf.ru |

Application of Computational Chemistry and Predictive Modeling in Lead Optimization

Computational chemistry and predictive modeling are pivotal in the lead optimization phase of drug discovery, allowing for the rapid in silico assessment of designed compounds before their costly and time-consuming synthesis. patsnap.comdanaher.com These methods are used to refine the structures of lead compounds like phenglutarimide to enhance efficacy, selectivity, and pharmacokinetic properties. patsnap.com For glutarimide-based CRBN ligands, computational approaches have been essential for understanding binding mechanics and predicting the activity of novel derivatives. researchgate.netnih.gov

Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of a ligand when bound to its protein target. danaher.comnih.gov For phenglutarimide analogs, docking studies help visualize how different substitutions on the phenyl or glutarimide rings fit within the CRBN binding pocket. nih.govresearchgate.net These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the selection of the most promising candidates for synthesis. nih.govmdpi.com For example, docking can help rationalize why a particular analog exhibits higher binding energy and, therefore, potentially greater potency. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful predictive tool. patsnap.com QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For thalidomide analogs, 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. encyclopedia.pub These models use physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the TNF-α inhibitory activity of new phthalimide-containing structures. researchgate.netencyclopedia.pub Such models allow researchers to prioritize analogs with a higher probability of success and to understand which molecular properties are most critical for the desired biological effect.

The iterative cycle of design, prediction, synthesis, and testing is central to modern lead optimization. chemrxiv.org Computational tools accelerate this process significantly by filtering out compounds unlikely to succeed and providing deeper insights into the structure-activity relationships that govern molecular recognition and efficacy. patsnap.comscience.gov

The following table outlines the application of various computational methods in the optimization of glutarimide-based ligands.

| Computational Method | Application in Lead Optimization | Predicted Parameters | Relevance to Phenglutarimide Analogs |

| Molecular Docking | Predicts binding mode and affinity of new analogs within the CRBN active site. nih.gov | Binding energy, protein-ligand interactions (H-bonds, π-π stacking), conformational fit. biointerfaceresearch.com | Guides the rational design of substitutions on the glutarimide or phenyl rings to maximize favorable interactions. nih.govresearchgate.net |

| 2D/3D-QSAR | Establishes a statistical model linking structural features to biological activity (e.g., TNF-α inhibition). researchgate.net | IC50 values, binding affinity, relative potency. | Predicts the activity of novel analogs before synthesis, based on models developed for related thalidomide derivatives. encyclopedia.pub |